Lipophilicity (LogP) Differentiation vs. Unsubstituted 4-Phenylpiperidine Parent
The 3,5-dimethyl substitution on the phenyl ring increases calculated lipophilicity by approximately 0.63 log units compared to the unsubstituted 4-phenylpiperidine parent. This is a substantial physicochemical shift with implications for passive membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding. The target compound's LogP of 3.11 [1] falls within the optimal CNS drug-like range (typically LogP 2–4), whereas the parent 4-phenylpiperidine (LogP 2.48) and its hydrochloride salt (LogP 2.34) [2] are considerably less lipophilic. Notably, the dimethyl regioisomer 4-(2,5-dimethylphenyl)piperidine exhibits a significantly higher LogP of 3.90 , demonstrating that the 3,5-arrangement provides intermediate, potentially more balanced lipophilicity.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 (free base form computed; ChemBase) |
| Comparator Or Baseline | 4-Phenylpiperidine (free base) LogP = 2.48; 4-Phenylpiperidine HCl LogP = 2.34; 4-(2,5-Dimethylphenyl)piperidine LogP = 3.90 |
| Quantified Difference | +0.63 log units vs. unsubstituted 4-phenylpiperidine; −0.79 log units vs. 2,5-dimethyl regioisomer |
| Conditions | Calculated values from ChemBase (JChem), Chemsrc, and ACD/Labs Percepta platform; experimental confirmation pending |
Why This Matters
A 0.63 log unit increase in LogP translates to approximately 4.3-fold higher predicted octanol-water partitioning, directly affecting passive membrane diffusion rates; for CNS-targeted programs, this places the compound in an empirically favorable lipophilicity window distinct from both the hydrophilic parent and the excessively lipophilic 2,5-regioisomer.
- [1] ChemBase. 4-(3,5-Dimethylphenyl)piperidine hydrochloride — ChemBase ID 19434. LogP 3.1051536. View Source
- [2] ChemBase. 4-Phenylpiperidine hydrochloride (CAS 10272-49-8): LogP 2.343. View Source
